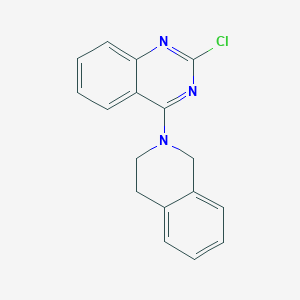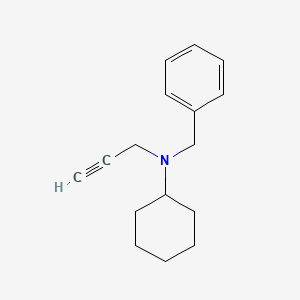![molecular formula C12H18ClO4P B12558626 Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate CAS No. 143056-55-7](/img/structure/B12558626.png)
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(chloromethyl)phenol. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution of the chloromethyl group by the phosphonate group. The reaction can be represented as follows:
Diethyl phosphite+4-(chloromethyl)phenol→Diethyl [4-(chloromethyl)phenoxy]methylphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters such as temperature and pressure can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenoxyphosphonates.
Aplicaciones Científicas De Investigación
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
143056-55-7 |
|---|---|
Fórmula molecular |
C12H18ClO4P |
Peso molecular |
292.69 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C12H18ClO4P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
GEDMGLRCOBPLKL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1=CC=C(C=C1)CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
